molecular formula C7H9NO2 B1202997 1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)- CAS No. 59556-29-5

1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-

Cat. No. B1202997
CAS RN: 59556-29-5
M. Wt: 139.15 g/mol
InChI Key: KFNRJXCQEJIBER-ZCFIWIBFSA-N
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Description

(S)-gabaculine is the (S)-enantiomer of gabaculine. It has a role as a bacterial metabolite and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor. It is an enantiomer of a (R)-gabaculine.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : The chiral β-nitroacrylate derived from 1,3-cyclohexadiene acts as a dienophile in a diastereoselective Diels-Alder reaction. This reaction leads to the production of enantiopure trans-N-Boc-3-aminobicyclic[2,2,2]octane-2-carboxylic acids and related derivatives (Calmès, Escale, Didierjean, & Martínez, 2011).

  • Synthesis of Bicyclic Octene Derivatives : 1,3-Cyclohexadiene derivatives undergo cycloaddition with dienophiles, resulting in bicyclo[2.2.2]octene derivatives. This process is significant in the synthesis of compounds with a bridgehead methyl group (Rao & Bhaskar, 1993).

  • Microbial Oxidation Products : Microbial oxidation of benzoic acids leads to halo- and methyl-substituted 3,5-cyclohexadiene-1,2-diol-1'carboxylic acids, providing insights into benzoic acid metabolism in bacteria (Reineke, Otting, & Knackmuss, 1978).

  • Conformationally Constrained Amino Acids and Peptides : Cyclohexadiene-based compounds contribute to the creation of conformationally restricted amino acids and peptides, beneficial in understanding peptide structures and functions (Valle et al., 1988).

Applications in Synthesis and Catalysis

  • Synthesis of Triazole-based Scaffolds : The cyclohexadiene derivative 5-amino-1,2,3-triazole-4-carboxylic acid is utilized in synthesizing peptidomimetics and biologically active compounds, overcoming challenges like the Dimroth rearrangement through ruthenium-catalyzed cycloaddition (Ferrini et al., 2015).

  • Radical Chain Syntheses : Cyclohexadiene-based reagents have been developed for facilitating "clean" radical chain syntheses, significantly impacting the generation of designer radicals from various substrates (Walton & Studer, 2005).

properties

CAS RN

59556-29-5

Product Name

1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

KFNRJXCQEJIBER-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

SMILES

C1C(C=CC=C1C(=O)O)N

Canonical SMILES

C1C(C=CC=C1C(=O)O)N

Other CAS RN

59556-29-5

synonyms

3-amino-2,3-dihydrobenzoic acid
gabaculin
gabaculine
gabaculine hydrochloride
gabaculine hydrochloride, (+-)-isomer
gabaculine, (+-)-isomer
gabaculine, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
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1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
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1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
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1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
Reactant of Route 5
1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-
Reactant of Route 6
1,3-Cyclohexadiene-1-carboxylic acid, 5-amino-, (-)-

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